molecular formula C22H23N3O5 B2948984 3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 862809-19-6

3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2948984
CAS No.: 862809-19-6
M. Wt: 409.442
InChI Key: PJWOMLCXSUENCE-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic chemical compound with the molecular formula C₂₂H₂₃N₃O₅ and a PubChem CID of 3564378 . This complex molecule is characterized by a hybrid structure incorporating a 1,3,4-oxadiazole ring linked to a 5,6,7,8-tetrahydronaphthalene (tetralin) moiety and a 3,4,5-trimethoxybenzamide group. The 1,3,4-oxadiazole scaffold is a well-known pharmacophore in medicinal chemistry due to its diverse biological activities and ability to participate in hydrogen bonding. While specific biological data for this exact compound is not publicly available, its molecular architecture suggests significant potential for research applications. Compounds featuring 1,3,4-oxadiazole rings are frequently investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The integration of the tetralin group, a structure found in other biologically active molecules, may contribute to interactions with central nervous system targets or enhance lipid membrane permeability. The trimethoxyphenyl subunit is a common feature in agents that interact with tubulin, making this compound a candidate for investigations in cell biology and oncology research, particularly in the context of antimitotic agents and angiogenesis inhibitors. Researchers may find this chemical valuable for screening in drug discovery programs, exploring structure-activity relationships (SAR), or developing novel probes for biochemical pathways. This product is intended for Research Use Only (RUO) and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-27-17-11-16(12-18(28-2)19(17)29-3)20(26)23-22-25-24-21(30-22)15-9-8-13-6-4-5-7-14(13)10-15/h8-12H,4-7H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWOMLCXSUENCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(O2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • 3,4,5-trimethoxy : A methoxy-substituted aromatic group.
  • N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl) : A substituted oxadiazole moiety linked to a tetrahydronaphthalene.
  • Benzamide : The terminal amide group that contributes to the compound's overall properties.
  • Antitumor Activity :
    • The compound has shown potential in inhibiting tumor growth through various pathways. Studies indicate that similar benzamide derivatives can inhibit key enzymes involved in tumor proliferation. For instance, compounds containing oxadiazole have been reported to exhibit significant antitumor effects by targeting specific cancer cell lines .
  • Enzyme Inhibition :
    • Research on related compounds suggests that they may act as inhibitors of enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. Inhibiting this enzyme can lead to reduced cancer cell growth and survival .
  • Neuroprotective Effects :
    • Some studies have indicated that benzamide derivatives can exert neuroprotective effects by modulating neurotransmitter systems. This could be particularly relevant in conditions like neurodegenerative diseases .

Case Studies

  • In Vitro Studies :
    • In vitro assays have demonstrated that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For example, one study found that a similar oxadiazole-containing benzamide significantly inhibited cell proliferation in breast cancer models .
  • In Vivo Studies :
    • Animal models have been utilized to evaluate the efficacy of these compounds in vivo. Notably, compounds with similar structures have shown promising results in reducing tumor sizes and improving survival rates in treated groups compared to controls .

Comparative Analysis

Compound TypeBiological ActivityReference
Benzamide DerivativeAntitumor activity against various cancers
Oxadiazole-containing CompoundsEnzyme inhibition (DHFR)
Neuroprotective AgentsModulation of neurotransmitter systems

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

Table 1: Structural and Functional Group Variations
Compound Name/Structure Heterocycle Substituent on Heterocycle Biological Activity (Source)
Target Compound 1,3,4-Oxadiazole 5,6,7,8-Tetrahydronaphthalen-2-yl Not reported (inferred antimicrobial potential)
N-Phenyl-2-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}acetamide 1,3,4-Oxadiazole Sulfanyl acetamide Antibacterial, Antifungal
2-Methoxy-N-[5-(2-Methoxyphenyl)-1,3,4-Thiadiazol-2-yl]benzamide 1,3,4-Thiadiazole 2-Methoxyphenyl Fungicidal, Insecticidal
N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide 1,3-Thiazole Chloro, 2,4-Difluorobenzoyl PFOR enzyme inhibition
5-[(Naphthalen-5-yloxy)methyl]-1,3,4-Oxadiazole 1,3,4-Oxadiazole Naphthalenyloxy Not specified

Key Observations :

  • Heterocycle Impact : The oxadiazole ring in the target compound and its analogs (e.g., ) is associated with antimicrobial activity, whereas thiadiazole and thiazole derivatives exhibit distinct biological roles (e.g., enzyme inhibition).
  • Substituent Effects : The tetrahydronaphthalenyl group in the target compound introduces partial saturation, likely enhancing lipophilicity compared to fully aromatic naphthalenyloxy or sulfanyl acetamide substituents. This could improve membrane permeability but may reduce solubility.

Q & A

Q. What are the recommended synthetic routes for 3,4,5-trimethoxy-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving substituted benzamides and oxadiazole precursors. For example:

Oxadiazole Formation : React 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine with 3,4,5-trimethoxybenzoyl chloride in anhydrous ethanol under reflux for 4–6 hours. Use triethylamine as a base to neutralize HCl byproducts .

Purification : Filter the cooled reaction mixture, wash with cold ethanol, and recrystallize using a solvent system like ethyl acetate/hexane to achieve >95% purity. Monitor reaction progress via TLC (silica gel, eluent: chloroform/methanol 9:1) .

Q. How should researchers characterize this compound to confirm its structural integrity?

  • Methodological Answer : Employ a multi-technique approach:

Spectroscopy :

  • 1H/13C-NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for 1H; δ ~55–60 ppm for 13C) and tetrahydronaphthalene protons (δ ~1.5–2.8 ppm) .
  • IR : Confirm carbonyl (C=O) stretch at ~1670–1700 cm⁻¹ and C-O-C (oxadiazole) at ~1250 cm⁻¹ .

Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion peak (e.g., [M+H]+ at m/z calculated for C₂₉H₂₉N₃O₅S).

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., kinase inhibition, antiproliferative activity):

Kinase Inhibition : Screen against EGFR or VEGFR-2 at 1–10 µM concentrations using ADP-Glo™ kinase assays .

Antiproliferative Activity : Test on cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with 48–72 hr exposure. Include positive controls (e.g., doxorubicin) and calculate IC₅₀ values .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Optimize parameters systematically:

Catalysis : Replace triethylamine with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Solvent Selection : Use DMF for improved solubility of aromatic intermediates, but ensure thorough post-reaction washing to remove residual solvent .

Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 120°C) while maintaining yields >85% .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer : Address variability through controlled experimental replication:

Compound Purity : Verify purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities affecting bioactivity .

Assay Conditions : Standardize cell culture media (e.g., FBS concentration, pH) and incubation times across labs .

Metabolic Stability : Perform liver microsome assays to assess if metabolic degradation explains inconsistent in vivo/in vitro results .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

  • Methodological Answer : Focus on modular substitutions:

Trimethoxy Phenyl Modifications : Replace methoxy groups with halogens (e.g., -F, -Cl) or methyl groups to evaluate steric/electronic effects on target binding .

Oxadiazole Ring Variations : Substitute the tetrahydronaphthalene moiety with bicyclic systems (e.g., indane) to probe hydrophobic interactions .

Bioisosteric Replacement : Replace the oxadiazole ring with 1,2,4-triazole and compare activity profiles .

Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?

  • Methodological Answer : Combine computational and experimental approaches:

Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Highlight hydrogen bonds between methoxy groups and Thr766/Thr830 .

Enzyme Inhibition Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) using purified kinase domains .

Apoptosis Assays : Conduct flow cytometry (Annexin V/PI staining) to confirm pro-apoptotic effects in treated cell lines .

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